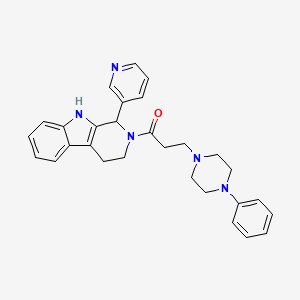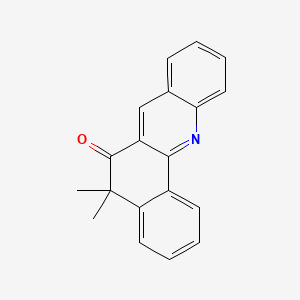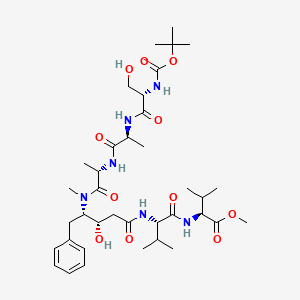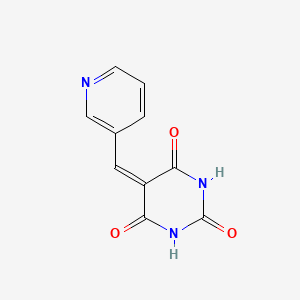
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol is an organic compound with a complex structure that includes an aminoethyl group and three hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by the introduction of amino and hydroxyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups play a crucial role in these interactions, influencing various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share structural similarities and biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine have similar functional groups and chemical properties.
Uniqueness
What sets 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60059-12-3 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-3,6-dimethylbenzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-5-7(3-4-11)8(12)6(2)10(14)9(5)13/h12-14H,3-4,11H2,1-2H3 |
Clave InChI |
XVCHFWOASRHNAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)O)C)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)







![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
